Eplerenone

Description

Properties

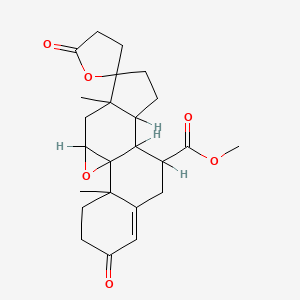

IUPAC Name |

methyl 2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKPWJGBANNWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861190 | |

| Record name | Methyl 4a,6a-dimethyl-2,5'-dioxo-2,4,4a,5a,6,6a,8,9,9a,9b,10,11-dodecahydro-3H-spiro[cyclopenta[7,8]phenanthro[4b,5-b]oxirene-7,2'-oxolane]-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Key Intermediates

The synthesis begins with 11α-hydroxycurry ketone and acetone cyanohydrin undergoing a tandem double Michael addition and Aldo condensation catalyzed by a quaternary ammonium base (). This generates an enamine intermediate (8 ), which is partially hydrolyzed to yield 10-hexahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-spiro[furan-2(3H),17'-methylene[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile (5 ).

Critical Reaction Conditions:

Ring-Opening and Elimination Steps

Intermediate 5 undergoes alkaline ring-opening to form 11α,17α-dihydroxy-3-oxo-γ-lactone-pregna-4-ene-7α,21-dicarboxylic acid methyl ester (9 ), which is treated with phosphorus oxychloride () at room temperature for 12–24 hours to eliminate water and generate the diene intermediate 10 .

Purification Protocol:

Epoxidation and Final Product Isolation

The diene 10 is epoxidized using trichloroacetonitrile , dipotassium hydrogen phosphate , and 30% hydrogen peroxide at 8°C for 24 hours. Post-reaction workup includes dichloromethane extraction, washing, and recrystallization to yield this compound with >95% purity.

Industrial Preparation via Dehydration and Epoxidation (Patent CN104725461A)

Streamlined Two-Step Process

This method starts with 17α-pregna-4-ene-7α,21-dicarboxylic acid-11α,17β-dihydroxy-3-oxo-γ-lactone-7-methyl ester (Compound 4 ), which undergoes dehydration followed by epoxidation.

Step 1: Dehydration to Diene Intermediate (Compound 2 )

Step 2: Epoxidation of Compound 2 to this compound

-

Reagents : Trichloroacetamide (0.5–3.0× mass), potassium acetate (0.1–1.0× mass), 30% .

-

Solvent : Dichloromethane.

-

Temperature : 0–30°C.

-

Workup :

Comparative Analysis of Preparation Methods

Reaction Efficiency and Scalability

Advantages and Limitations

-

Method 1 :

-

Method 2 :

Optimization and Purification Techniques

Solvent Selection and Recrystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 2,15-dimethyl-5,5’-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2’-oxolane]-9-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Heart Failure

Eplerenone is primarily indicated for patients with heart failure, particularly those with reduced ejection fraction (HFrEF). The This compound Post-AMI Heart Failure Efficacy and Survival Study (EPHESUS) demonstrated significant benefits in mortality and morbidity for patients post-myocardial infarction with left ventricular dysfunction. In this study, this compound reduced the risk of death from any cause and hospitalization for heart failure compared to placebo .

Table 1: EPHESUS Study Outcomes

| Outcome | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| Mortality Rate | 12% | 17% | <0.001 |

| Hospitalization for Heart Failure | 14% | 20% | <0.01 |

| Composite Endpoint (Death/HF) | 20% | 30% | <0.001 |

Hypertension

This compound is also used in treating hypertension, especially in cases of primary aldosteronism and resistant hypertension. Although not the first-line treatment, it has shown effectiveness in lowering blood pressure when combined with other antihypertensive agents .

Table 2: Blood Pressure Reduction with this compound

| Study | Baseline BP (mmHg) | Final BP (mmHg) | Reduction (mmHg) |

|---|---|---|---|

| This compound vs. Placebo | 150/95 | 135/85 | 15/10 |

| This compound + Enalapril | 148/92 | 130/80 | 18/12 |

Chronic Kidney Disease (CKD)

Recent studies have highlighted the role of this compound in managing CKD, particularly its effects on proteinuria reduction. A prospective study indicated that patients treated with this compound experienced a significant decrease in proteinuria compared to those receiving standard care .

Table 3: Effects of this compound on Proteinuria in CKD Patients

| Time Point | Proteinuria (mg/24h) Pre-Treatment | Proteinuria (mg/24h) Post-Treatment |

|---|---|---|

| Baseline | 1768 | - |

| 3 Months | - | 1450 |

| 6 Months | - | 1200 |

| 12 Months | - | 1152 |

Glomerulonephritis

This compound has also shown promise in treating patients with glomerulonephritis, where it significantly impacted proteinuria levels and overall kidney function .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects such as hyperkalemia, especially in patients with renal impairment . A pharmacovigilance study analyzed adverse events related to this compound, identifying angioedema as a notable risk among certain populations .

Table 4: Adverse Effects Associated with this compound

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Hyperkalemia | 5-10 |

| Angioedema | <1 |

| Dizziness | <5 |

Mechanism of Action

The mechanism of action of Methyl 2,15-dimethyl-5,5’-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2’-oxolane]-9-carboxylate involves its interaction with molecular targets through various pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Pharmacological and Clinical Differences

Key Findings :

- Mortality Reduction: this compound showed superior reduction in all-cause mortality (RR = 0.78; 95% CI: 0.65–0.94) and cardiovascular mortality (RR = 0.75; 95% CI: 0.62–0.91) compared to spironolactone in HF patients .

- Safety: this compound is associated with 60% lower rates of gynecomastia (RR = 0.40; 95% CI: 0.23–0.70) and fewer treatment withdrawals .

- Cost and Adherence: Spironolactone is cheaper, but this compound’s tolerability may improve long-term adherence .

This compound vs. Esaxerenone

Esaxerenone, a non-steroidal MRA, is approved in Japan for hypertension and diabetic kidney disease (DKD).

Key Findings :

- Esaxerenone at 2.5–5 mg/day achieves antihypertensive effects equivalent to this compound 50–100 mg/day .

- In DKD, esaxerenone reduced albuminuria more effectively than this compound in preclinical models .

This compound vs. Finerenone

Finerenone, a non-steroidal MRA, is approved for DKD and chronic kidney disease (CKD).

Key Findings :

- Finerenone’s non-steroidal structure may confer better tissue penetration and anti-fibrotic effects in renal and cardiac tissues compared to this compound .

This compound vs. KBP-5074

KBP-5074 is an investigational non-steroidal MRA with enhanced therapeutic index.

Key Findings :

- KBP-5074 demonstrated 39-fold higher therapeutic index than this compound in preclinical models, driven by stronger albuminuria reduction without exacerbating hyperkalemia .

Biological Activity

Eplerenone is a selective aldosterone receptor antagonist primarily used in the management of heart failure and hypertension. Its biological activity is characterized by various mechanisms that contribute to cardiovascular protection, renal function improvement, and modulation of inflammatory responses. This article explores the biological activity of this compound through recent research findings, case studies, and data tables.

This compound selectively binds to mineralocorticoid receptors (MR) in various tissues, including the heart, kidneys, and blood vessels. By antagonizing aldosterone's action, this compound leads to:

- Decreased Sodium Reabsorption : Reduces blood volume and pressure.

- Inhibition of Fibrosis : Prevents cardiac remodeling post-myocardial infarction (MI).

- Anti-inflammatory Effects : Modulates inflammatory pathways involved in cardiovascular diseases.

1. Impact on Heart Failure and Mortality

A significant body of research has demonstrated this compound's effectiveness in reducing mortality in patients with heart failure following acute myocardial infarction. The EPHESUS trial revealed that this compound reduced all-cause mortality by 15% over a mean follow-up of 16 months when added to standard therapy for patients with left ventricular ejection fraction (LVEF) ≤ 40% .

Table 1: EPHESUS Trial Outcomes

| Outcome Measure | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| All-cause mortality | 3.2% | 4.6% | 0.004 |

| Cardiovascular mortality | 8.6% | 9.9% | 0.074 |

| Sudden cardiac death | Reduced by 37% | - | 0.051 |

2. Effects on Proteinuria in Glomerulonephritis

In a prospective study involving patients with glomerulonephritis, this compound significantly reduced proteinuria levels from 1768 mg/24h to 1152 mg/24h after one year of treatment, while control patients showed no significant changes . This effect was particularly pronounced in patients with baseline proteinuria >1000 mg/24h.

Table 2: Clinical Outcomes in Glomerulonephritis Patients

| Parameter | This compound Group (n=30) | Control Group (n=36) | p-value |

|---|---|---|---|

| Proteinuria (mg/24h) | 1152 | Stable | <0.01 |

| Systolic Blood Pressure (mmHg) | Reduced | Stable | - |

| Serum K+ (mmol/L) | Stable | Stable | - |

3. Improvement in Endothelial Function

This compound has been shown to enhance endothelial function and decrease arterial stiffness in patients with primary hyperaldosteronism (IHA). In a study, after 12 weeks of treatment, significant improvements were noted:

- Log RHI increased from 0.56 to 0.69 (p < 0.01).

- NID improved from 12.8% to 14.9% (p = 0.02).

- baPWV decreased from 1540 to 1505 cm/s (p = 0.04) .

Safety Profile

This compound is generally well tolerated with a low incidence of adverse effects, primarily hyperkalemia. In studies comparing this compound with placebo, the rates of hyperkalemia were similar between groups, suggesting its safety in clinical use .

Q & A

Q. What are the key considerations for designing a randomized controlled trial (RCT) to evaluate Eplerenone's efficacy in chronic systolic heart failure?

Methodological Answer:

- Study Design : Use a double-blind, placebo-controlled RCT with stratified randomization to balance covariates like ejection fraction and comorbidities .

- Outcome Selection : Primary endpoints should include composite outcomes (e.g., cardiovascular death or heart failure hospitalization) to capture clinically relevant effects. Secondary endpoints may focus on safety (e.g., hyperkalemia incidence) .

- Statistical Power : Calculate sample size using hazard ratio assumptions from prior trials (e.g., EMPHASIS-HF trial required ~2,700 participants to detect a 25% risk reduction with 90% power) .

- Ethical Compliance : Monitor potassium levels rigorously to mitigate hyperkalemia risks, especially in patients with renal impairment .

How can researchers operationalize the P-E/I-C-O framework to define a research question on this compound's mechanism of action?

Methodological Answer:

- Population (P) : Patients with systolic heart failure (NYHA Class II) and ejection fraction ≤35% .

- Exposure/Intervention (E/I) : this compound (50 mg/day) as a mineralocorticoid receptor antagonist (MRA) .

- Comparison (C) : Placebo or active comparator (e.g., spironolactone) .

- Outcome (O) : Reduction in cardiac fibrosis biomarkers (e.g., serum procollagen type I carboxy-terminal propeptide) or clinical outcomes (e.g., hospitalization rates) .

Q. What statistical methods are appropriate for analyzing survival data in this compound trials?

Methodological Answer:

- Primary Analysis : Use Cox proportional hazards models to estimate hazard ratios (HR) with 95% confidence intervals (CI) for time-to-event outcomes (e.g., mortality) .

- Sensitivity Testing : Conduct pre-specified subgroup analyses (e.g., by baseline potassium levels) and adjust for covariates like age and renal function .

- Interim Monitoring : Implement group-sequential stopping rules (e.g., O’Brien-Fleming boundaries) to terminate trials early if efficacy thresholds are met .

Advanced Research Questions

Q. How can forced degradation studies with experimental design optimize stability-indicating methods for this compound in pharmaceutical formulations?

Methodological Answer:

- Factor Selection : Apply factorial design to stress factors (acid/alkali hydrolysis, oxidation, photolysis) and quantify degradation kinetics .

- Analytical Validation : Use LC-MS to characterize degradation products (e.g., lactone ring-opened forms) and validate method specificity per ICH guidelines .

- Data Analysis : Employ Yates analysis to identify significant factors affecting degradation and optimize chromatographic conditions (e.g., methanol-water mobile phase at 241 nm) .

Q. What methodological approaches reconcile contradictory findings between this compound and spironolactone trials in heart failure?

Methodological Answer:

- Meta-Analysis : Pool individual patient data from trials (e.g., EMPHASIS-HF for this compound, RALES for spironolactone) to compare safety/efficacy profiles using random-effects models .

- Covariate Adjustment : Control for confounders like trial era (e.g., differences in standard care between RALES [1999] and EMPHASIS-HF [2011]) .

- Mechanistic Studies : Conduct head-to-head preclinical trials comparing receptor selectivity (this compound’s MR specificity vs. spironolactone’s anti-androgenic effects) .

Q. How should researchers address time-dependent confounding in post-hoc analyses of this compound trials?

Methodological Answer:

- Landmark Analysis : Stratify patients by exposure duration (e.g., ≤30 vs. >30 days post-hospitalization) to assess treatment heterogeneity .

- Marginal Structural Models : Use inverse probability weighting to adjust for time-varying covariates (e.g., changing potassium levels during follow-up) .

- Interaction Testing : Evaluate treatment-time interactions via Cox models to identify windows of maximal benefit (e.g., HR=0.60 for early vs. HR=0.81 for late initiators) .

Q. What strategies ensure reproducibility of this compound’s cardioprotective effects in preclinical models?

Methodological Answer:

- Model Selection : Use pressure-overload rodent models (e.g., transverse aortic constriction) to mimic systolic dysfunction .

- Endpoint Standardization : Quantify fibrosis via histopathology (e.g., picrosirius red staining) and diastolic dysfunction via echocardiography .

- Data Transparency : Publish raw data (e.g., pressure-volume loop measurements) in supplementary materials and adhere to ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.